1'-Acetonaphthone, 4'-(2-oxobutoxy)-
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Overview
Description
1’-Acetonaphthone, 4’-(2-oxobutoxy)- is a versatile chemical compound with a range of physical and chemical properties that make it useful in various industrial applications. It is particularly valuable in the production of fragrances and flavors, serving as a building block for the synthesis of more complex compounds. This compound is commonly used as a starting material or intermediate for the production of pharmaceuticals, dyes, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1’-Acetonaphthone, 4’-(2-oxobutoxy)- can be synthesized through various chemical reactions. One common method involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an intermediate, which is then subjected to rearrangement reactions in polyphosphoric acid to obtain the desired product . The reaction conditions typically involve the use of solvents such as ethanol and water, with the reaction mixture being cooled to room temperature after completion .
Industrial Production Methods
In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps in optimizing the production process and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1’-Acetonaphthone, 4’-(2-oxobutoxy)- undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1’-Acetonaphthone, 4’-(2-oxobutoxy)-. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
1’-Acetonaphthone, 4’-(2-oxobutoxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- involves its interaction with specific molecular targets and pathways. The acetyl group in the compound can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Acetylnaphthalene: Similar in structure but lacks the 2-oxobutoxy group.
2-Acetonaphthone: Another naphthalene derivative with different substitution patterns.
4’-Methoxyacetophenone: Similar in having an acetyl group but differs in the aromatic ring structure.
Uniqueness
1’-Acetonaphthone, 4’-(2-oxobutoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Properties
CAS No. |
73622-76-1 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(4-acetylnaphthalen-1-yl)oxybutan-2-one |
InChI |
InChI=1S/C16H16O3/c1-3-12(18)10-19-16-9-8-13(11(2)17)14-6-4-5-7-15(14)16/h4-9H,3,10H2,1-2H3 |
InChI Key |
NGILSQROLZTVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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